molecular formula C16H11NO9S3 B1230541 8-aminopyrene-1,3,6-trisulfonic Acid CAS No. 51987-58-7

8-aminopyrene-1,3,6-trisulfonic Acid

Cat. No.: B1230541
CAS No.: 51987-58-7
M. Wt: 457.5 g/mol
InChI Key: FZWIIGKQNLYDQI-UHFFFAOYSA-N
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Description

8-Aminopyrene-1,3,6-trisulfonic acid is a water-soluble fluorescent dye known for its strong green fluorescence and significant Stokes shift. It is widely used in various scientific fields, including chemistry, biology, and medicine, due to its ability to detect carbohydrates and label glycoproteins in electrophoresis .

Mechanism of Action

APTS forms a ground state complex with viologen-type quenchers, inducing a red-shift in the absorbance spectrum . It can also reversibly couple with aldehydes and ketones to form a Schiff base .

Safety and Hazards

APTS is potentially harmful. It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators should be worn when handling APTS .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Aminopyrene-1,3,6-trisulfonic acid can be synthesized through the sulfonation of pyrene, followed by nitration and reduction processes. The sulfonation of pyrene involves the introduction of sulfonic acid groups at specific positions on the pyrene ring. This is typically achieved using fuming sulfuric acid or chlorosulfonic acid. The nitration step introduces a nitro group, which is subsequently reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 8-Aminopyrene-1,3,6-trisulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 8-Aminopyrene-1,3,6-trisulfonic acid is unique due to its specific combination of an amino group and three sulfonic acid groups, providing distinct reactivity and fluorescence properties. Its ability to form Schiff bases and its high sensitivity in detecting carbohydrates make it particularly valuable in scientific research .

Properties

IUPAC Name

8-aminopyrene-1,3,6-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO9S3/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10/h1-6H,17H2,(H,18,19,20)(H,21,22,23)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWIIGKQNLYDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402188
Record name 8-aminopyrene-1,3,6-trisulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51987-58-7
Record name 8-aminopyrene-1,3,6-trisulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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